molecular formula C10H13BrClNO2S B2622470 (S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl CAS No. 1217722-51-4

(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl

Cat. No.: B2622470
CAS No.: 1217722-51-4
M. Wt: 326.63
InChI Key: XUJKCYUPEIQPAK-PPHPATTJSA-N
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Description

(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl is a chiral proline derivative characterized by a 5-bromo-2-thiophenylmethyl substituent at the alpha position of the proline backbone, with an S-configuration. Its molecular formula is C₁₀H₁₃BrClNO₂S, and it is typically provided as a lyophilized powder with 95% purity .

Properties

IUPAC Name

(2S)-2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJKCYUPEIQPAK-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl involves several steps. One common synthetic route includes the reaction of (S)-proline with 5-bromo-2-thiophenylmethyl chloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may result in the corresponding alcohol or amine.

Scientific Research Applications

Pharmaceutical Development

Overview:
(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl is increasingly recognized for its potential in the synthesis of novel pharmaceutical agents. Its unique structural properties make it particularly valuable for developing drugs aimed at treating neurological disorders.

Key Findings:

  • The compound has been identified as a promising candidate for drug development due to its ability to interact with various biological targets, which positions it as a key intermediate in synthesizing therapeutics .
  • Research indicates that this compound may enhance the efficacy of drugs designed to address conditions such as depression and anxiety by modulating neurotransmitter systems .

Biochemical Research

Overview:
In biochemical research, this compound serves as an essential building block for studying protein interactions and enzyme activities.

Key Findings:

  • The compound facilitates the exploration of complex biological processes, enabling researchers to gain insights into enzyme mechanisms and protein folding .
  • Case studies have shown its application in assays that measure enzyme kinetics, providing a better understanding of metabolic pathways .

Material Science

Overview:
The stability and reactivity of this compound make it suitable for applications in material science, particularly in developing advanced materials.

Key Findings:

  • It is utilized in creating polymers and coatings that exhibit enhanced chemical stability and mechanical properties .
  • Research has demonstrated that incorporating this compound into material formulations can improve durability and resistance to environmental degradation .

Analytical Chemistry

Overview:
In analytical chemistry, this compound is employed as a standard in chromatographic techniques.

Key Findings:

  • The compound aids in the accurate analysis of similar compounds across various samples, enhancing the reliability of chromatographic methods .
  • Its use as a reference standard has been documented in multiple studies focusing on the quantification of related compounds in complex mixtures .

Agrochemical Applications

Overview:
The potential of this compound extends to agrochemicals, particularly in developing effective herbicides and fungicides.

Key Findings:

  • Preliminary studies suggest that this compound could enhance crop protection strategies by targeting specific biochemical pathways in pests and pathogens .
  • Ongoing research aims to explore its efficacy and safety profiles for agricultural applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalDrug synthesis for neurological disordersUnique structural properties enhance drug efficacy
Biochemical ResearchStudy of protein interactions and enzyme activitiesInsights into metabolic pathways
Material ScienceDevelopment of advanced materialsImproved durability and resistance
Analytical ChemistryStandard in chromatographic techniquesEnhanced accuracy in compound analysis
AgrochemicalDevelopment of herbicides and fungicidesTargeted pest control strategies

Mechanism of Action

The mechanism of action of (S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The table below highlights structural and functional differences between the target compound and analogous proline derivatives:

Compound Substituent Molecular Formula Key Features
(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl 5-bromo-2-thiophenylmethyl C₁₀H₁₃BrClNO₂S - Bromine enhances electronegativity and steric bulk.
- Thiophene offers π-conjugation for potential target binding.
(R)-alpha-(1-naphthalenylmethyl)-proline-HCl 1-naphthalenylmethyl C₁₆H₁₇NO₂·HCl - Larger aromatic system (naphthalene) increases hydrophobicity.
- R-configuration may alter binding specificity.
(S)-alpha-(2-naphthalenylmethyl)-proline·HCl 2-naphthalenylmethyl C₁₆H₁₇NO₂·HCl - Substitution at the naphthalene 2-position modifies steric accessibility.
- S-configuration aligns with natural proline chirality.

Key Insights :

  • Electronic Effects : The bromothiophenyl group in the target compound introduces a polarizable bromine atom, which may enhance interactions with electron-rich regions in biological targets (e.g., protease active sites) compared to purely hydrophobic naphthalenyl groups .
  • Chirality : The S-configuration in the target compound mirrors natural L-proline, which is critical for compatibility with enzyme active sites .
Comparison with Bromothiophene Derivatives

describes the synthesis of 5-aryl-2-bromo-3-hexylthiophenes via Suzuki-Miyaura coupling, highlighting the role of Pd(PPh₃)₄ catalysts and arylboronic acids . Although these compounds lack the proline backbone, their bromothiophene moieties share synthetic parallels with the target compound’s substituent.

Protease Inhibition

emphasizes the importance of proline derivatives in targeting coronavirus main proteases (Mpro), where substituent chemistry dictates binding affinity. The bromothiophenyl group in the target compound could interact with the S2 pocket of Mpro, a critical region that varies between alpha- and betacoronaviruses .

Comparative Advantages:
  • Bromothiophenyl vs. Naphthalenyl : Bromine’s electronegativity may strengthen hydrogen bonding or halogen bonding with protease residues, whereas naphthalenyl groups rely on hydrophobic interactions .
  • Theranostic Potential: Analogous compounds labeled with radioisotopes (e.g., ⁹⁹ᵐTc) demonstrate utility in imaging, suggesting the bromine atom in the target compound could serve as a radiolabeling site .

Biological Activity

(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13BrClNO2S
  • CAS Number : 1217722-51-4
  • Molecular Weight : 292.64 g/mol

The compound features a proline backbone with a thiophene ring and a bromine substituent, which contributes to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : (S)-proline and 5-bromo-2-thiophenemethyl bromide.
  • Nucleophilic Substitution : The reaction occurs in the presence of a base (e.g., sodium hydride), leading to the formation of the desired product.
  • Purification : Techniques such as recrystallization or column chromatography are used to purify the compound.
  • Hydrochloride Salt Formation : The final product is treated with hydrochloric acid to form the hydrochloride salt.

This compound exhibits several biological activities:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Neurological Effects : It has been investigated for its role in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Case Studies and Research Findings

  • Antiviral Activity :
    • A study demonstrated that similar proline derivatives can inhibit viral RNA polymerase activity, suggesting potential applications in antiviral drug development .
  • Neuroprotective Effects :
    • Research indicates that proline analogs can improve neuroprotective pathways, enhancing their viability as therapeutic agents for neurodegenerative diseases .
  • Protein Interaction Studies :
    • The incorporation of proline analogs into proteins has shown altered biophysical properties, impacting protein stability and function. This suggests that this compound could be utilized in protein engineering .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-alpha-(2-thiophenylmethyl)-proline-HClSimilar thiophene structureUsed in neurological disorder research
(S)-alpha-(2-furylmethyl)-proline-HClFuran ring instead of thiopheneDifferent enzyme interaction profiles
(S)-alpha-(2-pyridylmethyl)-proline-HClPyridine ringPotential applications in oncology

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-α-(5-bromo-2-thiophenylmethyl)-proline-HCl, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis of chiral proline derivatives typically involves asymmetric catalysis or resolution. For brominated thiophene intermediates, cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ catalysts are effective for introducing aryl/heteroaryl groups . Stereochemical control can be achieved via chiral auxiliaries or enantioselective catalysis. Post-synthesis, confirm enantiomeric purity using chiral HPLC or polarimetry. For thiophene bromination, optimize solvent systems (e.g., 1,4-dioxane/water) and stoichiometry to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns on the thiophene ring and proline backbone. Look for characteristic shifts: thiophene protons (~6.8–7.6 ppm), proline α-CH (~3.5–4.5 ppm) .
  • Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion peaks and bromine isotope patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Chiral columns (e.g., Chiralpak®) for enantiomeric excess (ee) determination .

Q. How should researchers address solubility and stability challenges during experimental workflows?

  • Methodological Answer :

  • Solubility : Test polar (DMSO, methanol) and nonpolar solvents (THF, chloroform). Proline derivatives often require acidic conditions (HCl salt form) for aqueous solubility.
  • Stability : Store at –20°C under inert atmosphere to prevent degradation of the thiophene bromine moiety. Monitor via periodic HPLC and TLC (silica gel PF254) .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing racemization?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with chiral ligands) for coupling efficiency. Low catalyst loading (≤4 mol%) reduces cost and metal contamination .
  • Racemization Mitigation : Use low-temperature reactions (<50°C) and avoid prolonged heating. Monitor ee at intermediate stages via chiral HPLC .
  • Scale-Up : Transition from batch to flow chemistry for better heat/mass transfer, ensuring consistent stereochemical outcomes .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). For example, compare IC₅₀ values in isolated enzyme assays vs. whole-cell cytotoxicity .
  • Data Integration : Apply multivariate statistics (PCA or PLS-DA) to identify confounding variables (e.g., solvent effects, cell-line specificity) .
  • Control Experiments : Include known inhibitors/agonists to benchmark activity and exclude false positives .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to model binding to proline-rich domains (e.g., SH3 domains). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • QSAR : Derive quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donors .
  • Metabolic Prediction : Tools like MetaSite predict metabolic hotspots (e.g., thiophene oxidation) to guide structural modifications .

Q. What advanced statistical methods are suitable for analyzing dose-response or time-series data in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism®) to estimate EC₅₀/IC₅₀.
  • Time-Series Analysis : Apply mixed-effects models (R/lme4) to account for inter-experiment variability.
  • Machine Learning : Use Random Forest or SVM to identify predictors of efficacy/toxicity from high-throughput screens .

Data Contradiction & Reproducibility

Q. How should discrepancies in NMR or crystallographic data be investigated?

  • Methodological Answer :

  • Crystallography : Compare experimental X-ray structures with DFT-optimized geometries (Gaussian®) to validate bond angles/planarity .
  • NMR Reanalysis : Check for solvent artifacts (e.g., residual H₂O in DMSO-d₆) or dynamic effects (variable-temperature NMR).
  • Collaborative Validation : Share raw data (FID files, diffraction images) via repositories like Zenodo for independent verification .

Q. What protocols ensure reproducibility in synthetic procedures across labs?

  • Methodological Answer :

  • Detailed SOPs : Specify exact reagent grades (e.g., anhydrous solvents, >99% Pd catalysts), inert atmosphere protocols, and quenching steps .
  • Inter-Lab Trials : Participate in ring tests with standardized compounds (e.g., USP reference standards) to calibrate instrumentation .
  • Open Science : Publish full synthetic workflows in platforms like Synthace or protocols.io .

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